Cas no 111753-05-0 (5-Bromo-3-nitroimidazo[1,2-a]pyridine)

5-Bromo-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with bromo and nitro functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent enhances its utility in cross-coupling reactions, while the nitro group offers further functionalization potential. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in medicinal chemistry and material science. The compound’s robust synthetic versatility and compatibility with diverse reaction conditions make it a preferred choice for researchers developing novel bioactive molecules or advanced functional materials.
5-Bromo-3-nitroimidazo[1,2-a]pyridine structure
111753-05-0 structure
Product name:5-Bromo-3-nitroimidazo[1,2-a]pyridine
CAS No:111753-05-0
MF:C7H4BrN3O2
MW:242.029560089111
CID:1036284
PubChem ID:13809142

5-Bromo-3-nitroimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-nitroimidazo[1,2-a]pyridine
    • 111753-05-0
    • G10958
    • CS-0440999
    • DTXSID40550150
    • Inchi: InChI=1S/C7H4BrN3O2/c8-5-2-1-3-6-9-4-7(10(5)6)11(12)13/h1-4H
    • InChI Key: YXZPCMFBRFEPSC-UHFFFAOYSA-N
    • SMILES: C1=CC2=NC=C(N2C(=C1)Br)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 240.94869g/mol
  • Monoisotopic Mass: 240.94869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 63.1Ų

5-Bromo-3-nitroimidazo[1,2-a]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511666-1g
5-Bromo-3-nitroimidazo[1,2-a]pyridine
111753-05-0 98%
1g
¥4680.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511666-5g
5-Bromo-3-nitroimidazo[1,2-a]pyridine
111753-05-0 98%
5g
¥16276.00 2024-08-09
Chemenu
CM151306-1g
5-bromo-3-nitroimidazo[1,2-a]pyridine
111753-05-0 95%
1g
$729 2021-08-05
Alichem
A029183554-1g
5-Bromo-3-nitroimidazo[1,2-a]pyridine
111753-05-0 95%
1g
$615.44 2023-09-04
Chemenu
CM151306-1g
5-bromo-3-nitroimidazo[1,2-a]pyridine
111753-05-0 95%
1g
$*** 2023-04-03

5-Bromo-3-nitroimidazo[1,2-a]pyridine Related Literature

Additional information on 5-Bromo-3-nitroimidazo[1,2-a]pyridine

Comprehensive Overview of 5-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS No. 111753-05-0)

5-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS No. 111753-05-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both bromo and nitro substituents on the imidazo[1,2-a]pyridine scaffold enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for 5-Bromo-3-nitroimidazo[1,2-a]pyridine has surged, particularly in the development of novel drug candidates. Researchers are exploring its potential as a building block for antimicrobial agents, given the rising global concern over antibiotic resistance. The compound's ability to interact with bacterial enzymes and disrupt microbial growth has positioned it as a promising candidate for next-generation therapeutics. Additionally, its applications in material science, such as in the synthesis of organic semiconductors, have further expanded its utility.

The synthesis of 5-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions, including bromination and nitration of the parent imidazo[1,2-a]pyridine framework. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These innovations align with the growing trend of green chemistry, where researchers prioritize environmentally friendly and sustainable synthetic methods.

From a commercial perspective, 5-Bromo-3-nitroimidazo[1,2-a]pyridine is available through specialized chemical suppliers, often in high-purity grades suitable for research and industrial applications. Its stability under standard storage conditions and compatibility with common organic solvents make it a practical choice for laboratories. However, users are advised to handle it with care, adhering to standard safety protocols to avoid unnecessary exposure.

Looking ahead, the compound's versatility ensures its continued relevance in scientific exploration. Whether in drug discovery, agrochemical innovation, or advanced materials, 5-Bromo-3-nitroimidazo[1,2-a]pyridine (CAS No. 111753-05-0) remains a cornerstone of modern chemistry. As research progresses, its potential to address pressing global challenges, such as infectious diseases and sustainable technology, will undoubtedly keep it in the spotlight.

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